molecular formula C28H26N2O6 B2921411 N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide CAS No. 476324-24-0

N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide

Cat. No.: B2921411
CAS No.: 476324-24-0
M. Wt: 486.524
InChI Key: DFNPDMDWROFAGM-UHFFFAOYSA-N
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Description

N-[3-(2,6-Dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide is a benzamide derivative characterized by a naphthalene core substituted with two 2,6-dimethoxybenzamide groups. The naphthalene backbone may enhance aromatic stacking interactions or influence solubility compared to simpler benzene-based analogs.

Properties

IUPAC Name

N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-33-21-11-7-12-22(34-2)25(21)27(31)29-19-15-17-9-5-6-10-18(17)16-20(19)30-28(32)26-23(35-3)13-8-14-24(26)36-4/h5-16H,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNPDMDWROFAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 2,6-dimethoxybenzoyl chloride: This is achieved by reacting 2,6-dimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 2,6-dimethoxybenzoyl chloride is then reacted with 3-amino-2-naphthoic acid in the presence of a base such as triethylamine to form the intermediate 3-(2,6-dimethoxybenzamido)naphthalene-2-carboxylic acid.

    Esterification: The intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

Isoxaben, a well-documented herbicide, shares the 2,6-dimethoxybenzamide moiety but replaces the naphthalene core with a substituted isoxazole ring (Fig. 1). Key comparisons include:

Property N-[3-(2,6-Dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide Isoxaben
Core Structure Naphthalene Isoxazole
Substituents Two 2,6-dimethoxybenzamide groups 2,6-Dimethoxybenzamide + branched alkyl
Application Not explicitly reported (structural analogy suggests CBI potential) Herbicide (cellulose biosynthesis inhibition)
Soil Mobility Unknown Low mobility (Kd 6.4–13.0 in soils)
Persistence Unknown Moderate persistence (half-life 3–4 months)

Functional Implications :

  • Bioactivity : Isoxaben’s efficacy as a CBI is attributed to its interaction with cellulose synthase enzymes . The naphthalene-based compound’s larger aromatic system may alter binding affinity or specificity.
  • Environmental Fate : Isoxaben’s low soil mobility and moderate persistence are linked to its adsorption and slow degradation . The naphthalene analog’s hydrophobicity could further reduce mobility.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound () shares a benzamide scaffold but lacks the dimethoxy and naphthalene groups. Its N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, highlighting structural versatility in benzamides. However, its simpler structure and lack of methoxy substituents limit direct comparability to the target compound.

Isoxaben Metabolite: N-[3-(1-Hydroxy-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide

A hydroxylated metabolite of isoxaben () demonstrates how minor structural changes impact properties:

  • The target compound’s rigid naphthalene core and lack of hydroxyl groups suggest greater environmental persistence.

Structural and Functional Divergence Analysis

  • Aromatic Systems : The naphthalene core in the target compound likely enhances π-π interactions compared to isoxaben’s isoxazole ring, which may influence target binding or photostability.
  • Substituent Effects : The dual 2,6-dimethoxy groups in both compounds suggest shared electronic profiles, but the naphthalene derivative’s steric bulk could hinder enzyme access.

Biological Activity

N-[3-(2,6-dimethoxybenzamido)naphthalen-2-yl]-2,6-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C26H26N2O4C_{26}H_{26}N_{2}O_{4} and a molecular weight of 426.49 g/mol. The structure features a naphthalene moiety linked to a dimethoxybenzamide group, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC26H26N2O4
Molecular Weight426.49 g/mol
LogP5.7363
Polar Surface Area28.89 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antitumor Activity

Recent studies have indicated that derivatives of benzamides, including compounds similar to this compound, exhibit significant antitumor activity. In vitro tests have shown that these compounds can inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)

In a study involving these cell lines, compounds demonstrated varying degrees of cytotoxicity with IC50 values suggesting effective inhibition of cell growth. For instance, one derivative showed an IC50 value of 6.75±0.19μM6.75\pm 0.19\mu M against the A549 cell line in two-dimensional assays and 9.31±0.78μM9.31\pm 0.78\mu M in three-dimensional assays .

Antimicrobial Activity

In addition to antitumor properties, certain derivatives have shown promising antimicrobial activity against bacterial strains such as E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer effects of several benzamide derivatives on the A549 lung cancer cell line using MTS cytotoxicity assays. The results indicated that the compound had a significant impact on cell viability with an IC50 value that suggests it could be developed into a therapeutic agent .

Case Study 2: Antibacterial Properties

In another study focusing on antimicrobial activity, derivatives were tested against standard bacterial strains. The results showed that specific benzamide derivatives exhibited minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

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